N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide
Description
Introduction to N-(3-Chlorophenyl)-4-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-4-oxobutanamide
Structural Classification Within Hydrazone Derivatives
Hydrazones are a broad class of organic compounds defined by the presence of the R¹R²C=N–NH₂ functional group, formed via the condensation of hydrazines with aldehydes or ketones. This compound exemplifies a triply chlorinated aroylhydrazone , distinguished by three key structural features:
- Aroylhydrazone backbone : The compound contains a butanamide chain terminated by a hydrazine group, which is conjugated to a 2,4-dichlorobenzylidene moiety.
- Chlorinated aromatic systems : Both the benzylidene fragment (2,4-dichlorophenyl) and the terminal aniline group (3-chlorophenyl) incorporate chlorine atoms at specific positions.
- Stereoelectronic configuration : The (2E)-descriptor indicates a trans configuration at the hydrazone double bond, which influences molecular planarity and intermolecular interactions.
The compound’s structural formula (C₁₇H₁₄Cl₃N₃O₂) reflects a molecular weight of 398.67 g/mol, with chlorine atoms contributing 26.7% of its mass. This places it within a subset of hydrazones optimized for enhanced lipophilicity and target binding, as chlorine’s electron-withdrawing effects polarize adjacent functional groups.
Comparative Analysis of Hydrazone Subclasses
Historical Context of Aroylhydrazone-Based Compound Development
The development of aroylhydrazones traces back to early 20th-century work on Schiff bases, with Fischer’s osazone tests for carbohydrates marking a foundational milestone. However, the strategic incorporation of aroyl groups emerged later, driven by the need to improve metabolic stability and binding specificity in drug candidates.
Key Historical Phases:
- 1950s–1970s : Initial exploration of aroylhydrazones as antimicrobial agents, leveraging their ability to chelate metal ions critical for bacterial enzyme function.
- 1980s–2000s : Mechanistic studies revealed their role as kinase inhibitors, with hydrazones competing for ATP-binding pockets in proteins.
- 2010s–Present : Advances in green chemistry (e.g., mechanosynthesis, solid-state reactions) enabled efficient production of complex variants like chlorinated aroylhydrazones.
The synthesis of this compound builds on these historical frameworks, utilizing Mannich reactions and reflux conditions to achieve regioselective chlorination. Modern characterization techniques—including ¹H/¹³C NMR, FT-IR, and X-ray crystallography—have confirmed its stereochemical purity and electronic properties.
Significance of Chlorinated Aromatic Moieties in Medicinal Chemistry
Chlorine’s incorporation into aromatic systems is a cornerstone of rational drug design. In this compound, the 2,4-dichlorobenzylidene and 3-chlorophenyl groups confer three pharmacological advantages:
- Enhanced Lipophilicity : Chlorine’s hydrophobic nature improves membrane permeability, as evidenced by logP values >3 for similar compounds.
- Electron Modulation : The para-chloro groups on the benzylidene fragment withdraw electron density, polarizing the hydrazone bond and stabilizing interactions with nucleophilic protein residues.
- Steric Effects : Ortho-chlorine atoms create steric hindrance, enforcing planar conformations that favor intercalation into DNA or enzyme active sites.
Impact on Biological Activity:
- Antimicrobial Action : Chlorinated hydrazones disrupt bacterial cell walls by inhibiting peptidoglycan crosslinking enzymes.
- Anticancer Potential : The compound’s ability to chelate transition metals (e.g., Ni²⁺, Co²⁺) may induce oxidative stress in cancer cells.
- Kinase Inhibition : Structural analogs demonstrate sub-µM IC₅₀ values against tyrosine kinases, attributed to chlorine-mediated π-stacking in ATP pockets.
Recent studies highlight the synergistic effects of multiple chlorines. For instance, replacing a single chlorine with a methyl group reduces antibacterial efficacy by 4–8 fold, underscoring the necessity of the 2,4-dichloro pattern.
Properties
Molecular Formula |
C17H14Cl3N3O2 |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-2-1-3-14(8-12)22-16(24)6-7-17(25)23-21-10-11-4-5-13(19)9-15(11)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
JAWRTBYUDZJGQS-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 2,4-dichlorobenzaldehyde with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The intermediate hydrazone is then reacted with 3-chlorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chlorophenyl and dichlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Substituents on the Benzylidene Group
- Target Compound : Contains a 2,4-dichlorobenzylidene group, which enhances lipophilicity and may improve membrane permeability due to halogenated aromatic systems .
- Analog 1 (CID 9633603) : Features a 2,4-dichlorobenzylidene group but incorporates a 4-propoxybenzamide substituent (C19H19Cl2N3O3). The propoxy group increases solubility in polar solvents compared to the target compound .
- Analog 2 (CID 9624685): Substitutes the 3-chlorophenyl group with a 2-methylbenzamide (C17H15Cl2N3O2).
- Analog 3 (CAS 495382-39-3) : Replaces chlorine atoms with a hydroxyl group on the benzylidene moiety (C18H18N4O5). The hydroxy group introduces hydrogen-bonding capacity, which may alter biological activity .
Amide-Backbone Modifications
Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Research Findings and Gaps
Structural Stability : X-ray crystallography of related compounds (e.g., ) reveals that halogenated benzylidene groups stabilize molecular conformation through C–Cl···π interactions .
Solubility Limitations : High chlorine content in the target compound may reduce aqueous solubility, necessitating formulation optimization .
Biological Data Gap: No direct antimicrobial or cytotoxic studies for the target compound are reported in the evidence. Future work should prioritize in vitro assays against Gram-positive/negative pathogens .
Biological Activity
N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.66 g/mol. The compound features a chlorophenyl group, a hydrazine moiety, and a butanamide backbone, which contribute to its unique properties and biological activities.
Research indicates that this compound interacts with various biological targets, influencing pathways related to cell growth and apoptosis. Its mode of action is primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways.
- Receptor Binding : Studies suggest it may bind to certain receptors involved in cell signaling, thereby modulating physiological responses.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability and increased apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary results indicate that it may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful. Below is a summary table comparing key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazino]-4-oxobutanamide | Contains bromine; potential for different biological activity. | |
| N-(3-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide | Lacks dichlorobenzylidene moiety; simpler structure may lead to different properties. | |
| 4-(2-(4-chlorobenzylidene)hydrazino)-N-(3-chlorophenyl)-4-oxobutanamide | Similar structure but differs in substitution patterns; may exhibit varied biological effects. |
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against several bacterial strains and found promising results, indicating its potential as an antimicrobial agent.
Q & A
Q. What synthetic routes and reaction conditions optimize the yield and purity of N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide?
The compound is typically synthesized via multi-step reactions involving hydrazine derivatives and chlorophenyl precursors. Key steps include condensation of hydrazine intermediates with carbonyl-containing moieties under controlled pH and temperature conditions. For example, analogous syntheses of chlorophenyl acetamide derivatives require refluxing in anhydrous solvents (e.g., dichloromethane or DMF) with catalytic acid/base to promote imine or hydrazone bond formation. Purity is enhanced via recrystallization or column chromatography using silica gel and polar/non-polar solvent systems .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : H and C NMR confirm molecular structure by identifying proton environments and carbon frameworks. UV-Vis spectroscopy detects π→π* transitions in the hydrazone and aromatic moieties .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including stereochemistry of the (2E)-configured hydrazine group. SHELX workflows involve data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can researchers analyze discrepancies in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., varying IC values) may arise from differences in assay conditions (e.g., cell lines, solvent vehicles) or impurity profiles. Mitigation strategies include:
- Standardized assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, consistent DMSO concentrations).
- Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) before testing .
- SAR studies : Compare activity of derivatives to identify critical functional groups (e.g., dichlorobenzylidene vs. non-halogenated analogs) .
Q. What computational approaches predict the compound’s binding modes to biological targets like VEGFR-2 or microbial enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target proteins. Steps include:
- Protein preparation : Retrieve target structures from PDB (e.g., 4ASD for VEGFR-2) and optimize protonation states.
- Ligand preparation : Generate 3D conformers of the compound using Open Babel, accounting for (2E)-stereochemistry.
- Binding affinity analysis : Calculate ΔG values and visualize hydrogen bonds/π-π interactions with PyMOL .
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?
- Solubility enhancement : Introduce polar groups (e.g., sulfonate or tertiary amines) to the oxobutanamide backbone.
- Metabolic stability : Replace labile hydrazine linkages with bioisosteres (e.g., 1,2,3-triazoles) via click chemistry.
- In silico ADMET profiling : Use SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and toxicity .
Methodological Considerations
- Crystallographic Refinement : SHELXL is preferred for handling high-resolution data and twinned crystals. Key parameters include anisotropic displacement refinement for non-hydrogen atoms and Hirshfeld surface analysis to validate intermolecular interactions .
- Synthetic Reproducibility : Document reaction stoichiometry, solvent purity, and inert atmosphere conditions (e.g., nitrogen/argon) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
